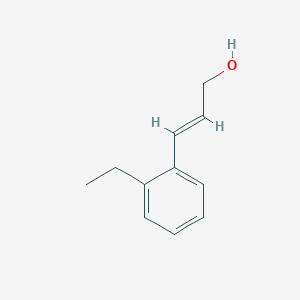
(R)-1-(1H-imidazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(1H-imidazol-4-yl)ethan-1-amine is a chiral compound featuring an imidazole ring and an amine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the imidazole ring, a common motif in many biologically active molecules, contributes to its importance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction: The introduction of the chiral center can be accomplished using asymmetric synthesis techniques. One common method is the use of chiral catalysts or chiral auxiliaries to induce chirality at the ethanamine moiety.
Final Assembly: The final step involves coupling the imidazole ring with the chiral ethanamine through nucleophilic substitution or reductive amination.
Industrial Production Methods: In an industrial setting, the production of ®-1-(1H-imidazol-4-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-(1H-imidazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of imidazolines.
Substitution: Formation of amides or sulfonamides.
Applications De Recherche Scientifique
®-1-(1H-imidazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-(1H-imidazol-4-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Interacting with signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
(S)-1-(1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound, with different biological activity.
Histamine: A naturally occurring compound with a similar imidazole ring structure.
Imidazole-4-acetic acid: Another derivative of imidazole with distinct properties.
Uniqueness: ®-1-(1H-imidazol-4-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other imidazole derivatives.
Propriétés
Formule moléculaire |
C5H9N3 |
|---|---|
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
(1R)-1-(1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
ZHELUGTZRQNNNL-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CN=CN1)N |
SMILES canonique |
CC(C1=CN=CN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Prop-2-yn-1-yl)spiro[4.5]decan-8-one](/img/structure/B13624150.png)
![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)

![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)






![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-methylbutanoic acid](/img/structure/B13624203.png)


